molecular formula C11H16BrNO2S B1274000 2-bromo-N-pentylbenzenesulfonamide CAS No. 951883-99-1

2-bromo-N-pentylbenzenesulfonamide

Cat. No. B1274000
CAS RN: 951883-99-1
M. Wt: 306.22 g/mol
InChI Key: FQFQJMKWUBSIRQ-UHFFFAOYSA-N
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Description

2-Bromo-N-pentylbenzenesulfonamide, or 2-BnPBS, is a chemical compound composed of a sulfonamide group attached to a brominated benzenesulfonamide. It is a versatile organic molecule used for many different scientific and industrial purposes. It is often used as a starting material for the synthesis of other compounds, as a reagent for chemical reactions, and as a catalyst for certain types of reactions. It is also used in the production of drugs and other pharmaceuticals.

Scientific Research Applications

Analytical Applications

N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. This compound, also known as bromamine-N, is beneficial for titrations of various substances such as ascorbic acid, glutathione, and sulfite, offering simple and rapid procedures with minimal errors (Gowda et al., 1983).

Pharmaceutical Research

Sulfonamides, which include 2-bromo-N-pentylbenzenesulfonamide, have wide applications in drug development. For example, compounds like 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and studied for their antitumor activity, showing promise in inhibiting the activity of PI3Kα kinase, which is relevant in cancer treatment (Zhou et al., 2015).

Material Science

In the field of materials science, derivatives of N-bromosulfonamide, such as N,N-dibromo-poly(styrene-co-divinylbenzene)sulfonamide, have been synthesized and characterized. These compounds exhibit interesting properties like oxidative and microbiocidal properties, and they can be reactivated after loss of active bromine (Bogoczek & Kociołek-Balawejder, 1993).

Photodynamic Therapy

A new zinc phthalocyanine with benzenesulfonamide derivative groups has been synthesized, showing high singlet oxygen quantum yield. This compound is significant for applications in photodynamic therapy for cancer treatment, demonstrating potential as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).

Chemistry of Halogenations

Compounds like N-bromobenzenesulfonamide are utilized in organic chemistry for halogenation reactions. These reactions are important for synthesizing various organic compounds with potential applications in pharmaceuticals and materials science (Bovonsombat & Mcnelis, 1993).

Biochemical Analysis

Biochemical Properties

2-Bromo-N-pentylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, which are crucial for cell communication and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression, affecting the overall function of the cell. The compound’s ability to bind to specific biomolecules and influence their activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage in its application .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and activity. The compound’s role in metabolic pathways is a key aspect of its biochemical properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The compound’s ability to interact with transporters and binding proteins is crucial for its distribution and activity within cells .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall activity and function .

properties

IUPAC Name

2-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-6-9-13-16(14,15)11-8-5-4-7-10(11)12/h4-5,7-8,13H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFQJMKWUBSIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395088
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951883-99-1
Record name 2-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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